molecular formula C10H12O3 B2598340 Methyl 2-(4-hydroxyphenyl)propanoate CAS No. 65784-33-0

Methyl 2-(4-hydroxyphenyl)propanoate

Cat. No. B2598340
CAS RN: 65784-33-0
M. Wt: 180.203
InChI Key: QOHGMEYPUKSMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(4-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C10H12O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 3-(4-hydroxyphenyl)propionate” was used to modulate plant growth and secondary metabolite accumulation in Perilla frutescens . Another compound, “Methyl 3,3’-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate”, was synthesized from “methyl 3-(4-hydroxyphenyl)propanoate” and 1,2-dibromoethane by Williamson etherification .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass is 196.200 Da and the monoisotopic mass is 196.073563 Da .


Chemical Reactions Analysis

“this compound” is an intermediate in the synthesis of (±)-Fluazifop, a grass-selective herbicide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 356.2±27.0 °C at 760 mmHg, and a flash point of 141.8±17.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis of Derivatives

Methyl 2-(4-hydroxyphenyl)propanoate has been used as a precursor in the synthesis of complex organic compounds. For instance, Zhang Dan-shen synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid from 2-(4-hydroxyphenyl)acetyl chloride, highlighting its role in organic synthesis (Zhang Dan-shen, 2009).

Phenolic Compounds and Anti-Inflammatory Activities

Ren et al. isolated new phenolic compounds from the tender leaves of Eucommia ulmoides Oliv., including derivatives of this compound, and studied their anti-inflammatory activities. This research enriches the chemical information of Eucommia ulmoides Oliv. and provides insights into its potential anti-inflammatory effects (Ren et al., 2021).

Insect Pest Management

Vargas et al. discussed the use of phenyl propanoids, including methyl eugenol, as attractive substances for Dacinae fruit flies, indicating its importance in pest management strategies (Vargas et al., 2010).

Lubricant Stability Enhancement

Huang et al. explored the use of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate for enhancing the antioxidant stability of synthetic ester lubricant oil, demonstrating its industrial application (Huang et al., 2018).

Chromatography and Stereochemistry

Enantioseparation studies by Jin et al. used derivatives of this compound for chromatographic purposes, highlighting its role in stereochemistry and separation science (Jin et al., 2020).

Drug Development

Dong et al. synthesized and evaluated Danshensu derivatives, including derivatives of this compound, as anti-myocardial ischemia drug candidates, indicating its potential in pharmaceutical development (Dong et al., 2009).

Mechanism of Action

While the specific mechanism of action for “Methyl 2-(4-hydroxyphenyl)propanoate” is not clear, a related compound, “Methyl 3-(4-hydroxyphenyl)propionate”, has been shown to modulate plant growth and root system architecture. It functions as a nitrification inhibitor in soil and also affects plant growth through the NO/ROS-mediated auxin signaling pathway .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 3-(2-hydroxyphenyl)propionate”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-hydroxyphenyl)propanoate has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of bio-based copolyesters . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of this compound on cells are diverse and context-dependent. It has been reported to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

properties

IUPAC Name

methyl 2-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHGMEYPUKSMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a mixture of 12ml of hydroiodic acid, 90ml of acetic acid and 1g of phosphorus 10g of 2-(4-methoxyphenyl)propionic acid was refluxed for 3 hours and the reaction mixture was concentrated. 20ml of methanol and 2ml of sulfuric acid were added to the residue and the mixture was refluxed for one hour. After the methanol was concentrated, the water was added to the residue and extracted with ether. The extract was washed over magnesium sulfate and the ether was distilled off. The residue was distilled under reduced pressure to give the object compound having b.p. 150° - 153° C/6mm Hg in a yield of 6.7g (67%)
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl 2-(4'-trimethylsilyloxyphenyl)ethanoate (34.3 mmole) in dimethoxyethane (10 ml) was added dropwise to the reaction, the temperature rising to -30° C. before cooling to -70° C. This cold reaction mix was added dropwise to a solution of methyliodide (0.16 mole) in dimethoxyethane (20 ml) cooled to -70° C. The mixture was stirred at room temperature overnight before removing the solvent by evaporation. The residue was stirred with dilute HCl and extracted with dichloromethane, washed with saturated NaHCO3 solution, dried (MgSO4) and the product isolated by evaporation. Distillation of the crude product gave MHPP (yield 88%).
Quantity
34.3 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.16 mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.